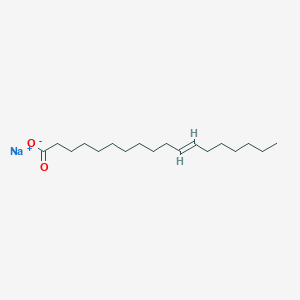

Vaccenic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-octadec-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-8H,2-6,9-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZQDAISLCDHHU-USRGLUTNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Production Methodologies for Research Applications

Chemical Synthesis Routes for Vaccenic Acid and its Sodium Salts

Chemical synthesis offers precise control over the molecular structure, enabling the production of specific isomers of vaccenic acid. Key methods include alkali isomerization and various olefination protocols.

Alkali Isomerization Techniques

Alkali isomerization is a prominent method for producing conjugated linoleic acids (CLA), and it can be adapted for the synthesis of vaccenic acid precursors. asianpubs.orggoogle.com This technique typically involves heating an unsaturated fatty acid, such as linoleic acid, in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a solvent like ethylene (B1197577) glycol. asianpubs.org The high temperatures and alkaline conditions catalyze the migration of double bonds, leading to a mixture of isomers. asianpubs.orggoogle.com

While primarily used for CLA production, the principles of alkali isomerization can be applied to generate intermediates that can be further processed into vaccenic acid. The reaction conditions, including temperature, reaction time, and the ratio of fatty acid to alkali, are critical parameters that influence the yield and isomeric purity of the products. asianpubs.org For instance, optimizing these conditions can lead to a high purity of conjugated linoleic acid, which can then be selectively reduced to form specific isomers of vaccenic acid. asianpubs.org

Following the isomerization reaction, the product mixture is typically acidified and extracted. asianpubs.org Purification of the desired isomer often requires techniques like low-temperature crystallization. researchgate.net

Table 1: Example of Alkali Isomerization Conditions for CLA Production

| Parameter | Value | Reference |

| Reactants | Linoleic acid, KOH, Ethylene glycol | asianpubs.org |

| Ratio (w/w/w) | 1.0:0.4:5.2 (Linoleic acid:KOH:Ethylene glycol) | asianpubs.org |

| Temperature | 188.3 °C | asianpubs.org |

| Time | 4.4 hours | asianpubs.org |

| Purity of CLA | 89.72% | asianpubs.org |

This table illustrates typical conditions for producing conjugated linoleic acid, a related compound, which can be a precursor in certain synthetic routes to vaccenic acid.

Olefination Protocols (e.g., Wittig, Julia-Kocienski)

Olefination reactions provide a powerful and stereoselective means of synthesizing specific isomers of vaccenic acid. The Wittig reaction and the Julia-Kocienski olefination are two of the most utilized protocols in this context. researchgate.netresearchgate.net

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. researchgate.netsaskcanola.com For the synthesis of cis-vaccenic acid, a common strategy involves preparing a phosphonium salt, such as 10-methoxycarbonyldecyltriphenylphosphonium bromide, which is then deprotonated to form the ylide. This ylide is subsequently reacted with n-heptanal to produce methyl cis-11-octadecenoate with high cis-selectivity. The final step is the hydrolysis of the ester to yield cis-vaccenic acid. A key advantage of the Wittig reaction is the certainty it provides regarding the position of the double bond, thus avoiding the formation of positional isomers. researchgate.net Researchers have developed solvent-free Wittig reactions for large-scale synthesis of trans-vaccenic acid, achieving high purity. saskcanola.com

The Julia-Kocienski olefination is another important method for alkene synthesis, known for its high (E)-selectivity, making it particularly useful for synthesizing trans-vaccenic acid. researchgate.netorganic-chemistry.org This reaction involves the coupling of a sulfone with an aldehyde. researchgate.net The one-pot Julia-Kocienski protocol has been successfully employed to prepare trans-vaccenic acid in good yield. researchgate.netscispace.com The reaction conditions, including the choice of base and solvent, can influence the stereoselectivity of the resulting alkene. thieme-connect.com

Table 2: Comparison of Olefination Protocols for Vaccenic Acid Synthesis

| Olefination Protocol | Key Reagents | Primary Product Isomer | Advantages | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde | cis or trans | High stereoselectivity, defined double bond position. researchgate.net | researchgate.netsaskcanola.com |

| Julia-Kocienski Olefination | Sulfone, Aldehyde | Primarily trans | High (E)-selectivity, mild reaction conditions. researchgate.net | researchgate.netresearchgate.net |

Biocatalytic and Enzymatic Production Strategies

Biocatalytic and enzymatic methods offer sustainable and highly specific routes to produce vaccenic acid isomers. These strategies often utilize microorganisms or isolated enzymes to perform precise chemical transformations.

Microbial Biohydrogenation Systems for Trans-Vaccenic Acid Enrichment

The rumen of ruminant animals is a rich source of microorganisms capable of biohydrogenating unsaturated fatty acids. nih.govmdpi.com This natural process can be harnessed to produce trans-vaccenic acid. In the rumen, dietary linoleic acid is first isomerized to cis-9, trans-11 conjugated linoleic acid (CLA), which is then reduced to trans-vaccenic acid. animbiosci.orgdcu.ie

Researchers have identified specific groups of ruminal bacteria, such as Butyrivibrio fibrisolvens, that are responsible for these transformations. nih.govanimbiosci.org By creating enrichment cultures of these bacteria in vitro, it is possible to convert substrates like linoleic acid or CLA into trans-vaccenic acid. nih.govnih.gov The process involves incubating the bacteria in a suitable medium containing the fatty acid substrate and monitoring the conversion to trans-vaccenic acid and subsequently to stearic acid. nih.gov Controlling the conditions of these microbial fermentations can allow for the accumulation and enrichment of trans-vaccenic acid. nih.govcambridge.org

Engineered Enzymatic Cascades for Specific Isomers

The development of engineered enzymatic cascades allows for the multi-step synthesis of specific fatty acid isomers in a controlled, one-pot reaction. chemrxiv.orgfrontiersin.org This approach involves combining multiple enzymes that work in sequence to convert a starting substrate into a desired product.

For the synthesis of specific vaccenic acid isomers, a cascade might involve a hydratase to introduce a hydroxyl group onto an unsaturated fatty acid, followed by an esterification step catalyzed by a lipase (B570770). chemrxiv.org For instance, fatty acid hydratases from Lactobacillus acidophilus can convert unsaturated fatty acids like linoleic acid into various hydroxy fatty acids with high regioselectivity. chemrxiv.org These hydroxy fatty acids can then be esterified with another fatty acid using a lipase, such as Candida antarctica lipase A (CALA), to produce specific branched fatty acid esters of hydroxy fatty acids (FAHFAs). chemrxiv.org While this example produces FAHFAs, similar principles of combining enzymes in a cascade could be engineered to target the synthesis of specific vaccenic acid isomers.

Recombinant Desaturase Expression in Heterologous Systems

The expression of fatty acid desaturase genes in heterologous host organisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), is a powerful tool for producing specific unsaturated fatty acids, including isomers of vaccenic acid. plos.orgnih.govpnas.org Desaturases are enzymes that introduce double bonds into fatty acid chains at specific positions.

By introducing a desaturase gene from one organism into another, it is possible to alter the host's fatty acid profile. For example, expressing the AtFab2 gene from Arabidopsis thaliana, which encodes a fatty acid desaturase, in E. coli leads to an increase in the content of cis-vaccenic acid. nih.govmdpi.com The AtFab2 desaturase converts palmitoyl-ACP to palmitoleoyl-ACP, which is then elongated to form cis-vaccenic acid. mdpi.com Similarly, expressing a yeast acyl-CoA-Δ9 desaturase in soybean seeds has been shown to increase the levels of cis-vaccenic acid. nih.gov

Furthermore, the Fatty Acid Desaturase 3 (FADS3) has been identified as a specific Δ13-desaturase that can convert trans-vaccenic acid into the trans-11, cis-13 conjugated linoleic acid isomer in mammals. nih.govkarger.comocl-journal.org This highlights the potential for using specific desaturases to produce targeted isomers.

State of the Art Analytical Techniques for Vaccenic Acid Sodium Salt Characterization and Quantification

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of vaccenic acid sodium salt, often following a derivatization step to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME).

Gas-Liquid Chromatography (GLC) with High-Polarity Columns

Gas-liquid chromatography (GLC) is a cornerstone for the quantification of trans-fatty acids, including vaccenic acid. nih.gov For accurate analysis, the use of highly polar capillary columns, such as a 100 m CP-Sil 88 or equivalent, is recommended. nih.gov These columns provide the necessary resolution to separate various fatty acid isomers. While direct quantification by GLC under optimal conditions can be sufficient for determining total trans-18:1 isomers and vaccenic acid levels, a pre-fractionation step can enhance the accuracy of the isomeric profile. nih.gov

Studies have shown that a time-temperature programmed GC method with a highly polar cyanopropyl column, like the SP-2560, can effectively resolve trans fatty acids along with short-chain fatty acids. csic.es In the analysis of seed oils, oleic acid (9c-18:1) is often the most abundant 18:1 isomer, with cis-vaccenic acid (11c-18:1) being the second most abundant. mdpi.com However, the separation of certain trans/trans isomers of C18:1, such as elaidic acid (C18:1 Δ9t) and vaccenic acid (C18:1 Δ11t), can remain challenging even with advanced GC programs. csic.es

To address these challenges, pre-separation techniques like silver-ion thin-layer chromatography (Ag-TLC) can be employed to separate cis and trans isomers before GLC analysis. nih.gov This combination is often considered a reference method for detailed isomeric distribution. nih.gov

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOFMS) for Isomer Profiling

Comprehensive two-dimensional gas chromatography (GC × GC) has emerged as a powerful tool for the high-resolution analysis of complex mixtures like fatty acids. nih.govchromatographyonline.comspringernature.com This technique provides enhanced separation by using two columns with different stationary phases. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOFMS), GC × GC-TOFMS offers both high separation power and sensitive detection, making it ideal for identifying and quantifying FAMEs in various samples. gcms.czselectscience.netgcms.cz

The structured nature of GC × GC chromatograms allows for the visual identification of different classes of compounds, which is particularly useful for FAME analysis. gcms.cz This method has been successfully applied to analyze FAMEs in butter extract and other food products, demonstrating its capability to separate closely related isomers in a single run. sepsolve.comnih.gov For instance, GC × GC-TOFMS can differentiate between natural trans fatty acids (N-TFAs) and hydrogenated trans fatty acids (H-TFAs) by analyzing the ratio of vaccenic acid to elaidic acid after removing cis-fatty acids using a silver ion cartridge (SIC). nih.gov

Research has demonstrated that an inverse-phase GC × GC setup, combined with TOFMS and flame ionization detection (FID), provides the necessary resolution for detailed isomer speciation. sepsolve.com This advanced technique is well-suited for the complex analysis required for fatty acid methyl esters, including the isomers of vaccenic acid. gcms.czresearchgate.net

Table 1: GC × GC-TOFMS Method Parameters for Fatty Acid Analysis

| Parameter | Setting | Reference |

| Primary Column | SP-2560 (100 m × 0.25 mm i.d., 0.25 μm film thickness) | nih.gov |

| Secondary Column | RTX-5 (1.5 m × 0.18 mm i.d., 0.18 μm film thickness) | nih.gov |

| Initial Oven Temp. | 45°C for 4 min | nih.gov |

| Temp. Ramp 1 | to 175°C at 13°C/min, hold for 27 min | nih.gov |

| Temp. Ramp 2 | to 215°C at 4°C/min, hold for 10 min | nih.gov |

| Secondary Oven | 20°C higher than main oven | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

While gas chromatography is a dominant technique, high-performance liquid chromatography (HPLC) offers significant advantages, particularly for preparative separations and the analysis of heat-sensitive compounds. aocs.org HPLC can be used for both analytical and preparative purposes in the study of vaccenic acid. nih.gov

For analytical purposes, reversed-phase HPLC is commonly used to separate fatty acids based on chain length and degree of unsaturation. aocs.orgedpsciences.org The use of specialized columns, such as those with cholesteryl-functionalized stationary phases, can improve the separation of geometrical isomers (cis/trans) which are often difficult to resolve on standard C18 columns. hplc.eu Derivatization of fatty acids into phenacyl or other UV-absorbing or fluorescent esters can significantly enhance detection sensitivity. aocs.orgedpsciences.org

As a preparative technique, HPLC is invaluable for isolating specific fatty acid isomers for further analysis, such as structural elucidation or radioactivity determination. nih.govedpsciences.orgresearchgate.net For example, a preparative group separation of cis and trans isomers of monounsaturated fatty acid methyl esters can be achieved using reversed-phase HPLC, with the collected fractions then being analyzed by capillary GC for their positional isomer content. nih.gov This combined approach allows for a more comprehensive analysis of complex fatty acid mixtures. nih.govhplc.eu

Advanced Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques provide detailed structural information and highly sensitive detection, which are crucial for the unambiguous identification and quantification of vaccenic acid and its metabolites.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Lipid Metabolite Analysis

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is a powerful platform for the analysis of lipid metabolites, including vaccenic acid. mtoz-biolabs.comahajournals.orgunitn.itlcms.cz This technique offers high sensitivity and specificity, allowing for the detection of minute concentrations of trans-vaccenic acid and its metabolites in complex biological samples like cells, tissues, and bodily fluids. mtoz-biolabs.com

Typically, fatty acids are analyzed in negative ion mode, but this can sometimes lack sensitivity. sciex.comnih.gov To overcome this, derivatization strategies can be employed to introduce a permanent positive charge, significantly increasing sensitivity in positive ion mode. sciex.comnih.gov For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to increase sensitivity by several orders of magnitude. nih.gov

A significant challenge in fatty acid analysis is the differentiation of positional isomers, such as oleic acid and vaccenic acid, which may not be adequately resolved by LC alone and produce indistinguishable fragment ions with conventional collision-induced dissociation (CID). sciex.comsciex.com Advanced fragmentation techniques, such as electron activated dissociation (EAD), can provide diagnostic fragment ions that allow for the precise localization of the double bond, enabling the clear differentiation of these isomers. sciex.comsciex.com Another approach involves derivatization with reagents like dimethyl disulfide (DMDS), which react at the double bond and yield characteristic fragments in MS/MS analysis that pinpoint the double bond's position. nih.gov

Table 2: LC-MS/MS Fragmentation for Distinguishing Vaccenic Acid from Oleic Acid

| Compound | Derivatization | Fragmentation Technique | Key Diagnostic Fragment | Reference |

| Vaccenic Acid | AMPP | MS/MS | m/z 323 | nih.gov |

| Vaccenic Acid | Tertiary Amine | EAD | Fragments indicating Δ11 position | sciex.comsciex.com |

| Oleic Acid | AMPP | MS/MS | m/z 295 | nih.gov |

| Oleic Acid | Tertiary Amine | EAD | Fragments indicating Δ9 position | sciex.comsciex.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including vaccenic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra of vaccenic acid show characteristic signals for the vinyl protons around the double bond, typically appearing as multiplets. chemsociety.org.ngchemsociety.org.ng Other key signals include a triplet for the terminal methyl group and multiplets for the various methylene (B1212753) groups along the fatty acid chain. chemsociety.org.ngchemsociety.org.ng

Table 3: Characteristic NMR Chemical Shifts for cis-Vaccenic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity / Correlation | Reference |

| ¹H NMR | |||

| Vinyl Protons (H-11, H-12) | ~5.3-5.8 | ddd (doublet of doublet of doublets) | chemsociety.org.ngchemsociety.org.ng |

| Methylene (α to COOH) | ~2.3 | t (triplet) | chemsociety.org.ng |

| Terminal Methyl | ~0.9 | t (triplet) | chemsociety.org.ngchemsociety.org.ng |

| ¹³C NMR | |||

| Carboxylic Carbon | ~176-179 | Identified via HMBC | chemsociety.org.ngresearchgate.net |

| Vinylic Carbons | ~130-143 | chemsociety.org.ngchemsociety.org.ng | |

| Methyl Carbon | ~14.1 | chemsociety.org.ngchemsociety.org.ng |

Ion Bombardment Mass Spectrometry for Surface Reaction Monitoring

Ion bombardment mass spectrometry serves as a powerful tool for probing chemical reactions on the surface of organic solids, including the analysis of fatty acid salts. This technique is highly surface-specific and sensitive, capable of detecting minute amounts of product.

In the context of this compound, particle bombardment mass spectrometry has been used to monitor its ozonolysis. When a sample of this compound (CH₃(CH₂)₅CH=CH(CH₂)₉COONa) is exposed to ozone, the double bond is cleaved. The resulting products can be readily detected by mass spectrometry. For instance, the mass spectrum of unreacted this compound shows a prominent peak at m/z 327, corresponding to the sodium-cationized molecule [M+Na]⁺. Following a brief exposure to an ozone-oxygen mixture, new peaks appear that correspond to the cleavage products. These include ions at m/z 245 (OHC(CH₂)₉COONa·Na⁺) and m/z 261 (HOOC(CH₂)₉COONa·Na⁺). This demonstrates the utility of ion bombardment MS in confirming the location of the double bond within the fatty acid chain by analyzing the specific fragments generated from a surface reaction. The rapid and essentially non-destructive nature of this analysis makes it a valuable method for studying the reactivity of fatty acid salts.

Cryogenic Gas-Phase Infrared Spectroscopy and Ion Mobility-Mass Spectrometry (IM-MS) for Non-Covalent Adducts

Distinguishing between fatty acid isomers like vaccenic acid and its cis/trans or positional isomers presents a significant analytical challenge for conventional mass spectrometry. nih.govfu-berlin.de A novel and powerful approach involves the formation of non-covalent adducts in the gas phase, which are then analyzed by a combination of cryogenic gas-phase infrared (IR) spectroscopy and ion mobility-mass spectrometry (IM-MS). nih.govfu-berlin.de

This strategy avoids the need for chemical derivatization. nih.govfu-berlin.de Fatty acids, which typically lack a suitable functional group to act as a double bond sensor, can form non-covalent complexes with various cations, such as sodium (Na⁺). nih.gov These adducts are generated in the gas phase, for example, through nano-electrospray ionization (nano-ESI). nih.gov

Cryogenic Gas-Phase Infrared Spectroscopy provides detailed structural information by measuring the vibrational fingerprints of the ion-molecule adducts at very low temperatures. nih.govmpg.de These high-resolution spectra can reveal subtle conformational changes and non-covalent interactions between the cation and the double bond of the fatty acid, which differ between isomers. nih.govmpg.de

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size and shape of the ion adducts. nih.govchromatographyonline.com Ions are guided through a drift tube filled with a neutral gas (like helium), and their drift time is measured. nih.gov This allows for the determination of the collision cross-section (CCS), a value related to the ion's three-dimensional structure. nih.gov Subtle differences in the way the cation binds to the double bond in different isomers can lead to distinct conformations and, therefore, different CCS values, enabling their separation and identification. nih.govnih.gov

The combination of these techniques, supported by computational modeling, allows for the detailed characterization of the three-dimensional geometries of the fatty acid-cation adducts, providing a new avenue for the high-resolution distinction of double bond isomers like vaccenic acid. nih.govfu-berlin.de

Specialized Sample Preparation and Enrichment Techniques

Effective analysis of this compound often begins with crucial sample preparation and enrichment steps designed to isolate it from complex biological matrices and to separate it from other interfering fatty acid isomers.

Silver-Ion Chromatography (Ag-TLC, Ag-SPE) for Trans-Fatty Acid Isomer Fractionation

Silver-ion chromatography is a powerful technique for fractionating fatty acid methyl esters (FAMEs) based on the number, configuration, and position of their double bonds. sigmaaldrich.comaocs.org This method exploits the ability of silver ions (Ag⁺) to form reversible polar complexes with the π-electrons of the carbon-carbon double bonds in unsaturated fatty acids. sigmaaldrich.com The strength of this interaction increases with the number of double bonds. sigmaaldrich.com

Crucially for vaccenic acid analysis, silver-ion chromatography can effectively separate cis and trans isomers. Cis fatty acids, being more sterically strained, form stronger complexes with silver ions and are therefore retained more strongly on the stationary phase compared to their trans counterparts. sigmaaldrich.com This differential retention allows for the fractionation of a complex mixture of fatty acids into groups of saturates, trans-monounsaturates, cis-monounsaturates, and polyunsaturates. researchgate.net

This prefractionation step significantly simplifies subsequent analysis by gas chromatography (GC), improving the accuracy of quantification for specific isomers like vaccenic acid. sigmaaldrich.comnih.gov The technique can be implemented in several formats:

Silver-Ion Thin-Layer Chromatography (Ag-TLC): A classic and effective method for separating lipid classes. aocs.orgnih.gov

Silver-Ion Solid-Phase Extraction (Ag-SPE): A more modern and convenient cartridge-based format where silver ions are immobilized onto a strong cation exchange (SCX) phase. sigmaaldrich.comresearchgate.net This allows for efficient fractionation of FAMEs prior to GC analysis. sigmaaldrich.com A study demonstrated that Ag-SPE could effectively separate a complex mixture of FAMEs from partially hydrogenated fish oil into distinct fractions of saturated, trans-monounsaturated, and cis-monounsaturated fatty acids. researchgate.net More recently, a method using a silver ion cartridge (SIC) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) was developed to accurately measure the ratio of vaccenic acid to elaidic acid in various foods, achieving a removal efficiency of cis-fatty acids greater than 97.8%. nih.govfrontiersin.org

| Technique | Principle | Application to Vaccenic Acid | Reference |

| Ag-SPE | Differential complexation of Ag⁺ with C=C bonds. | Fractionates FAMEs, separating trans isomers (like vaccenic acid) from cis isomers. | sigmaaldrich.com |

| Ag-TLC | Separation based on degree of unsaturation and isomer geometry on a TLC plate. | Allows for accurate determination of the isomeric profile by separating cis and trans fatty acids. | nih.gov |

| SIC-GC×GC-TOFMS | Ag-ion cartridge removes cis-isomers prior to detailed GC analysis. | Enables precise quantification of the vaccenic acid to elaidic acid ratio. | nih.govfrontiersin.org |

Derivatization Methods (e.g., Fatty Acid Methyl Esters)

To analyze fatty acids like vaccenic acid by gas chromatography (GC), they must first be converted into more volatile and less polar derivatives. restek.com This process, known as derivatization, is a critical step in sample preparation. nih.gov The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com

The esterification of the polar carboxyl group neutralizes its reactivity, which prevents peak tailing and allows for better separation on the GC column based on properties like boiling point and degree of unsaturation. restek.comsigmaaldrich.com Several methods exist for preparing FAMEs, each with its own advantages. nih.gov

Common derivatization methods include:

Acid-catalyzed transesterification: This method is suitable for derivatizing both free fatty acids and those present in glycerolipids. researchgate.net Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are frequently used. restek.comnih.gov The reaction with BF₃-methanol is often performed under mild heating (e.g., 60-100°C) for a short period. nih.govrestek.com

Base-catalyzed transesterification: This method is primarily used for glycerolipids and is generally faster and uses less harsh reagents than acid-catalyzed methods. nih.govresearchgate.net Common reagents include sodium hydroxide (B78521) or potassium hydroxide in methanol. nih.govnih.gov

Two-step methods: Some procedures involve an initial base-catalyzed step followed by an acid-catalyzed step to ensure complete methylation of all fatty acid types. nih.gov

Metabolic Transformations and Enzymatic Conversions of Vaccenic Acid Within Biological Systems

Delta-9 Desaturase (SCD1) Mediated Conversion to Conjugated Linoleic Acid (CLA)

One of the most well-documented metabolic fates of vaccenic acid (VA) is its conversion to rumenic acid (cis-9, trans-11 CLA), a beneficial isomer of conjugated linoleic acid. This transformation is catalyzed by the enzyme stearoyl-CoA desaturase 1 (SCD1), also known as delta-9 desaturase. researchgate.netfoodb.cawikipedia.org SCD1 introduces a cis double bond at the 9th carbon position of the fatty acid chain. nih.gov

This endogenous synthesis is a significant source of rumenic acid in the body. researchgate.netnih.gov Studies in humans have demonstrated this conversion, highlighting that dietary intake of vaccenic acid should be considered when assessing an individual's CLA status. nih.gov The efficiency of this conversion has been a subject of research, with studies in lactating cows indicating that a notable percentage of absorbed vaccenic acid is converted to cis-9, trans-11 CLA. nih.gov In human cancer cell lines, such as MCF-7 (mammary) and SW480 (colon), the conversion of vaccenic acid to cis-9, trans-11 CLA has also been observed, suggesting that the biological effects of vaccenic acid in these cells may be mediated through its desaturation to CLA. nih.gov

Interestingly, the regulation of SCD1 expression itself can be influenced by different fatty acid isomers. Research has shown that while elaidic acid (another trans fatty acid) can increase SCD1 expression, vaccenic acid has been observed to decrease SCD1 mRNA content in human aortic smooth muscle cells. nih.govdgfett.de

Table 1: SCD1-Mediated Conversion of Vaccenic Acid

| Feature | Description | Source(s) |

| Enzyme | Stearoyl-CoA Desaturase 1 (SCD1) / Delta-9 Desaturase | researchgate.netnih.gov |

| Substrate | Vaccenic Acid (trans-11 C18:1) | nih.govnih.gov |

| Product | Rumenic Acid (cis-9, trans-11 CLA) | foodb.cawikipedia.org |

| Mechanism | Introduction of a cis double bond at the delta-9 position | nih.gov |

| Significance | Major pathway for endogenous synthesis of rumenic acid | researchgate.netnih.gov |

| Observed In | Humans, lactating cows, various cell lines | nih.govnih.govnih.gov |

Fatty Acid Desaturase 3 (FADS3)-Catalyzed Delta-13 Desaturation Pathway

A more recently discovered metabolic pathway for vaccenic acid involves the enzyme Fatty Acid Desaturase 3 (FADS3). nih.govkarger.com In vitro studies using rat FADS3 have shown that this enzyme can catalyze the delta-13 desaturation of trans-vaccenic acid. karger.comnih.gov This reaction produces a specific isomer of conjugated linoleic acid, namely trans-11, cis-13 CLA. nih.govkarger.comnih.gov

This finding was significant as it identified a novel function for FADS3, which for a long time had no known catalytic activity. nih.govkarger.com The FADS3-catalyzed pathway represents an alternative route for the biotransformation of vaccenic acid, distinct from the well-established SCD1 pathway. nih.gov Research has provided in vivo evidence for this conversion in the lactating mammary gland of rats fed a diet enriched with trans-vaccenic acid. nih.gov The presence of FADS3 mRNA and the synthesis of trans-11, cis-13 CLA from vaccenic acid have also been demonstrated in bovine mammary epithelial cells. nih.gov This suggests that, similar to rumenic acid, the trans-11, cis-13 CLA found in ruminant milk may originate from both ruminal biohydrogenation and endogenous synthesis in the mammary tissue via FADS3. karger.comnih.gov

The competition between SCD1 and FADS3 for their common substrate, vaccenic acid, may play a role in modulating the relative synthesis of rumenic acid and trans-11, cis-13 CLA. karger.com

Table 2: FADS3-Catalyzed Delta-13 Desaturation of Vaccenic Acid

| Feature | Description | Source(s) |

| Enzyme | Fatty Acid Desaturase 3 (FADS3) | nih.govkarger.com |

| Substrate | Trans-Vaccenic Acid (trans-11 C18:1) | karger.comnih.gov |

| Product | Trans-11, cis-13 Conjugated Linoleic Acid (CLA) | nih.govnih.gov |

| Mechanism | Delta-13 desaturation | karger.comnih.gov |

| Significance | A novel metabolic pathway for vaccenic acid | nih.gov |

| Observed In | Rat lactating mammary gland, bovine mammary epithelial cells | nih.govnih.gov |

Biotransformation in Endogenous Lipid Signaling Pathways

Vaccenic acid and its metabolites can influence endogenous lipid signaling pathways, particularly those involving endocannabinoids and N-acylethanolamines. These signaling molecules are crucial regulators of various physiological processes.

Modulation of Endocannabinoid Biosynthesis and Degradation (e.g., 2-Arachidonoylglycerol (B1664049), Anandamide)

Research has shown that dietary vaccenic acid can modulate the levels of endocannabinoids, such as 2-arachidonoylglycerol (2-AG) and anandamide (B1667382) (AEA). In a study with JCR:LA-cp rats, a model for metabolic syndrome, supplementation with vaccenic acid led to a reduction in 2-AG levels in the liver and visceral adipose tissue. nih.govnih.gov This effect on 2-AG could be a potential mechanism for alleviating ectopic lipid accumulation. nih.govnih.gov

Conversely, the same study observed that vaccenic acid increased the concentration of anandamide in the jejunum. nih.govnih.gov This increase was associated with a lower protein abundance of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. nih.govnih.gov The opposing regulation of 2-AG and anandamide by vaccenic acid in different tissues suggests a complex and tissue-specific influence on the endocannabinoid system. nih.gov

Influence on N-Acylethanolamine Homeostasis (e.g., Oleoylethanolamide, Palmitoylethanolamide)

In addition to its effects on endocannabinoids, vaccenic acid also influences the homeostasis of other N-acylethanolamines (NAEs), which are structurally related lipid signaling molecules. The study in JCR:LA-cp rats demonstrated that vaccenic acid supplementation led to increased jejunal concentrations of oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.govnih.govresearchgate.net

These NAEs are known to have various biological functions, including roles in satiety and inflammation. The increase in jejunal OEA and PEA, coupled with the rise in anandamide, points towards a potential mechanism by which vaccenic acid may exert beneficial effects on intestinal health. nih.govgerli.com

Table 3: Influence of Vaccenic Acid on Endogenous Lipid Signaling

| Signaling Molecule | Tissue | Effect of Vaccenic Acid | Potential Mechanism | Source(s) |

| 2-Arachidonoylglycerol (2-AG) | Liver, Visceral Adipose Tissue | Decrease | Not fully elucidated | nih.govnih.gov |

| Anandamide (AEA) | Jejunum | Increase | Decreased FAAH protein abundance | nih.govnih.gov |

| Oleoylethanolamide (OEA) | Jejunum | Increase | Not fully elucidated | nih.govnih.govresearchgate.net |

| Palmitoylethanolamide (PEA) | Jejunum | Increase | Not fully elucidated | nih.govnih.govresearchgate.net |

Integration into Cellular Lipid Pools and Membrane Phospholipids (B1166683)

Once absorbed, vaccenic acid is incorporated into various cellular lipid pools, including triacylglycerols (for storage) and phospholipids, which are essential components of cellular membranes. nih.govcambridge.org The incorporation of vaccenic acid into membrane phospholipids can alter the physical properties and functions of the membrane, potentially influencing cellular signaling and transport processes. mdpi.com

Studies in rats have shown that dietary vaccenic acid is incorporated into the phospholipids of splenocytes, which could contribute to its effects on immune cell function. mdpi.com In hepatocytes, vaccenic acid is esterified into both triacylglycerols and phospholipids. nih.gov Interestingly, its incorporation into phospholipids can differ from that of its positional isomer, elaidic acid, suggesting distinct metabolic handling of these two trans fatty acids. nih.gov

Research has also demonstrated the incorporation of vaccenic acid into plasma and leukocyte lipids in humans who consumed dairy products naturally enriched in this fatty acid. nih.gov Specifically, increased concentrations of vaccenic acid were found in plasma phosphatidylcholine, triacylglycerols, and peripheral blood mononuclear cells. nih.gov This integration into cellular and circulating lipids underscores its bioavailability and distribution throughout the body.

Cellular and Molecular Mechanisms of Vaccenic Acid Sodium Salt Bioactivity

Transcriptional and Translational Regulation of Key Metabolic Enzymes and Immune Modulators

Vaccenic acid has been shown to exert significant influence on the expression of genes involved in both metabolic and inflammatory processes.

Effects on Hepatic and Intestinal Gene Expression (e.g., SREBP1, FAS, TNFα, Interleukin 1β)

In a rat model of metabolic syndrome, dietary supplementation with vaccenic acid led to distinct transcriptional changes in the intestine and liver. conicet.gov.ar Specifically, vaccenic acid was observed to down-regulate the intestinal expression of genes involved in de novo lipogenesis, namely sterol regulatory element-binding protein 1 (SREBP1) and its downstream target, fatty acid synthase (FAS). conicet.gov.ar However, this effect was not observed in the liver. conicet.gov.ar

Furthermore, studies have highlighted the anti-inflammatory properties of vaccenic acid. In rats, vaccenic acid supplementation was associated with a decrease in the mRNA expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNFα) and interleukin 1β (IL-1β) in the jejunum. nih.gov This finding is consistent with other research indicating that vaccenic acid can reduce the production of pro-inflammatory cytokines. researchgate.net In cultured human peripheral blood mononuclear cells, vaccenic acid significantly decreased the intracellular levels of IL-2 and TNFα in T-helper cells. researchgate.netwur.nl This effect appeared to be dependent on peroxisome proliferator-activated receptor-gamma (PPARγ), as a PPARγ antagonist reversed the reduction in these cytokines. researchgate.netwur.nl In human umbilical vein endothelial cells (HUVECs) and HepG2 cells, trans-vaccenic acid has been shown to reduce the gene expression of IL-8 and TNF. mdpi.com

Conversely, some studies have reported pro-inflammatory effects under certain conditions. For instance, in an endothelial cell line, elaidic acid (another trans fatty acid) increased TNF-α induced IL-6 gene expression, while vaccenic acid did not show the same pro-inflammatory response. mdpi.com

Table 1: Effects of Vaccenic Acid on Gene Expression

| Gene | Tissue/Cell Type | Effect | Reference |

|---|---|---|---|

| SREBP1 | Intestine (rat) | Down-regulation | conicet.gov.ar |

| FAS | Intestine (rat) | Down-regulation | conicet.gov.ar |

| TNFα | Jejunum (rat) | Down-regulation (mRNA) | nih.gov |

| Interleukin 1β | Jejunum (rat) | Down-regulation (mRNA) | nih.gov |

| IL-2 | Human T-helper cells | Decrease (intracellular) | researchgate.netwur.nl |

| TNFα | Human T-helper cells | Decrease (intracellular) | researchgate.netwur.nl |

| NFκB1 | Endothelial cells | Down-regulation (mRNA) | soton.ac.uk |

Downregulation of Quorum Sensing Genes in Microbial Contexts

Vaccenic acid has demonstrated the ability to interfere with bacterial communication systems known as quorum sensing (QS). This is a significant finding as QS regulates virulence and biofilm formation in many pathogenic bacteria.

In a study investigating its effects on Chromobacterium violaceum and methicillin-resistant Staphylococcus aureus (MRSA), vaccenic acid, at sub-inhibitory concentrations, was found to significantly inhibit virulence factor production. nih.gov Quantitative PCR analysis revealed that treatment with vaccenic acid led to the downregulation of QS-associated genes. nih.gov Specifically, it resulted in the downregulation of genes involved in QS mechanisms such as cviI and cviR in C. violaceum and SarA in MRSA. nih.gov Additionally, genes responsible for pigment production, vioB in C. violaceum and crtM in MRSA, were also downregulated. nih.gov

Another study focusing on Staphylococcus aureus also found that vaccenic acid, along with other C18 unsaturated fatty acids, significantly inhibited biofilm formation. asm.orgnih.gov The mechanism of action for a related fatty acid, petroselinic acid, was shown to involve the repression of the quorum-sensing regulator gene agrA and its effector, RNAIII. asm.orgnih.gov This suggests a potential similar mechanism for vaccenic acid in disrupting bacterial communication and virulence.

Table 2: Downregulation of Quorum Sensing-Related Genes by Vaccenic Acid

| Bacterial Species | Gene | Function | Effect | Reference |

|---|---|---|---|---|

| Chromobacterium violaceum | cviI, cviR | Quorum Sensing Regulation | Downregulation | nih.gov |

| Chromobacterium violaceum | vioB | Pigment Production | Downregulation | nih.gov |

| Staphylococcus aureus (MRSA) | SarA | Quorum Sensing Regulation | Downregulation | nih.gov |

| Staphylococcus aureus (MRSA) | crtM | Pigment Production | Downregulation | nih.gov |

Receptor-Ligand Interactions and Downstream Signaling

Vaccenic acid's bioactivity is also mediated through its interaction with specific cell surface receptors, which in turn triggers downstream signaling cascades.

Inactivation of G Protein-Coupled Receptor 43 (GPR43) and its Consequences

A key molecular target of trans-vaccenic acid is the G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). nih.govresearchgate.net This receptor is typically activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are produced by gut microbiota. nih.gov

Interestingly, trans-vaccenic acid acts as an antagonist to GPR43. nih.govresearchgate.netaacrjournals.orgludwigcancerresearch.org By inactivating GPR43, vaccenic acid effectively blocks the signaling initiated by SCFA agonists. nih.govresearchgate.netaacrjournals.org This antagonism of GPR43 has been shown to have significant immunological consequences, particularly in the context of anti-tumor immunity. aacrjournals.orgludwigcancerresearch.org The inactivation of GPR43 on CD8+ T cells reverses the suppressive effects of SCFAs, leading to enhanced T cell activation and function. aacrjournals.org These effects are lost in mice lacking the GPR43 receptor, confirming its critical role in mediating the actions of vaccenic acid. ludwigcancerresearch.org

Activation of cAMP–PKA–CREB Axis

The inactivation of GPR43 by trans-vaccenic acid leads to the activation of a crucial intracellular signaling pathway: the cyclic AMP (cAMP)–protein kinase A (PKA)–cAMP-response element binding protein (CREB) axis. nih.govresearchgate.netaacrjournals.orgludwigcancerresearch.org The antagonization of GPR43 results in increased intracellular cAMP levels. nih.govnews-medical.net This elevation in cAMP activates PKA, which in turn phosphorylates CREB. aacrjournals.org

Phosphorylated CREB then acts as a transcription factor, inducing the expression of target genes that are essential for T cell activation, survival, proliferation, and differentiation. aacrjournals.orgludwigcancerresearch.org This pathway has been identified as the primary mechanism through which trans-vaccenic acid enhances CD8+ T cell function and anti-tumor immunity. aacrjournals.orgludwigcancerresearch.orgnews-medical.netnih.gov Furthermore, vaccenic acid treatment has been shown to upregulate the expression of genes encoding for CREB (Creb1) and the catalytic subunits of PKA (Prkaca and Prkacb), suggesting a positive feedback loop that amplifies the signaling cascade. researchgate.net

Modulation of Intracellular Signaling Cascades

Beyond the well-defined GPR43-cAMP-PKA-CREB pathway, vaccenic acid influences other intracellular signaling cascades. In the context of cancer cell biology, monounsaturated fatty acids, including vaccenic acid, have been identified as regulators of various signaling pathways critical for cell growth and survival. aacrjournals.org For instance, oleic acid, another monounsaturated fatty acid, has been shown to influence SIRT1 activity and β-catenin signaling. aacrjournals.org While direct evidence for vaccenic acid's role in these specific pathways is still emerging, its structural similarity to other bioactive fatty acids suggests it may have broader effects on intracellular signaling than currently understood.

Research has also indicated that the anti-inflammatory effects of ruminant trans fatty acids may be linked to their ability to act as ligands for PPARγ. wur.nl Activation of PPARγ by vaccenic acid could represent another important intracellular signaling pathway through which it exerts its beneficial effects. researchgate.netwur.nl

Impact on the Phosphoinositide (PI) Cycle

Vaccenic acid and its isomers have been shown to influence the phosphoinositide (PI) cycle, a critical signaling pathway involved in regulating various cellular processes, including cell growth. In a study using HT-29 human colon cancer cells, the effects of supplementation with different C18:1 isomers, including cis-vaccenic acid and trans-vaccenic acid as sodium salts, were compared to stearic acid (18:0). nih.gov The investigation revealed that supplementation with all forms of 18:1 fatty acids led to an increase in the production of inositol (B14025) phosphate (B84403) (IP) and inositol diphosphate (B83284) (IP2) compared to cells supplemented with stearic acid, although they did not influence inositol triphosphate (IP3) levels. nih.gov

The study concluded that the observed inhibition of tumor growth by the vaccenic acids might be mediated by their effects on the PI cycle, which could be linked to their incorporation into membrane lipids. nih.gov Specifically, trans fatty acid supplementation resulted in a lower hydrolysis of phosphoinositides when compared to their cis counterparts. nih.gov These findings suggest that the position and geometry of the double bond in the fatty acid chain are crucial factors in modulating the PI signaling pathway. nih.gov

Effects on Cellular Adhesion and Migration

Vaccenic acid isomers have demonstrated the ability to modulate the expression of key adhesion molecules involved in inflammatory responses and cellular adhesion, a critical step in processes like atherosclerosis. Research indicates that these fatty acids can influence the interaction between leukocytes and the endothelium.

Studies on endothelial cells have shown that trans-vaccenic acid (TVA) can exert anti-inflammatory effects by reducing the adhesion of monocytes. nih.govsoton.ac.uk For instance, preincubation of endothelial cells with TVA at a concentration of 1 µM was found to reduce the adhesion of THP-1 monocytes under both basal conditions and following stimulation with the pro-inflammatory cytokine TNF-α. soton.ac.uk This suggests a potential role for vaccenic acid in mitigating endothelial activation and subsequent inflammatory events.

Suppression of Intracellular Adhesion Molecule-1 (ICAM-1) Expression

Trans-vaccenic acid (TVA) has been identified as a modulator of Intracellular Adhesion Molecule-1 (ICAM-1) expression, a key protein in mediating the adhesion of leukocytes to the endothelium. In studies using human microvascular endothelial cells (HMECs) and the EA.hy926 endothelial cell line, TVA has shown the capacity to reduce ICAM-1 levels. nih.govresearchgate.net

One study found that preincubating EA.hy926 cells with 50 µM of TVA decreased the surface expression of ICAM-1 following stimulation with TNF-α. nih.govsoton.ac.uk At a lower concentration of 1 µM, TVA also led to a significant decrease in the supernatant levels of ICAM-1 in response to TNF-α. nih.gov Western blot analysis has also visually confirmed the effects of both cis and trans vaccenic acids on ICAM-1 expression in HMECs stimulated with TNF-α. researchgate.net These findings indicate that TVA may interfere with the inflammatory cascade by downregulating the expression of this crucial adhesion molecule.

Reduction of Vascular Cellular Adhesion Molecule-1 (VCAM-1) Expression

Research suggests that trans-vaccenic acid (TVA) can also influence the expression of Vascular Cellular Adhesion Molecule-1 (VCAM-1), another important mediator of leukocyte-endothelial adhesion. A study by Wang et al. reported that TVA at concentrations above 25 μM significantly reduced the expression of the VCAM-1 gene induced by TNF-α in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

Furthermore, Western blot analysis of human microvascular endothelial cells (HMECs) stimulated with lipopolysaccharide (LPS) showed changes in VCAM-1 protein expression after treatment with cis- and trans-vaccenic acid. researchgate.net While VCAM-1 is typically expressed at low levels on resting endothelial cells, its expression can be induced by inflammatory stimuli, and its modulation by vaccenic acid points to a potential mechanism for its bioactivity. nih.gov

Influence on Cellular Differentiation and Proliferation Processes

Vaccenic acid sodium salt and its isomers have been shown to exert significant effects on the fundamental cellular processes of differentiation and proliferation in various cell types. These effects range from inducing maturation in hematopoietic cell lines to inhibiting the growth of cancer cells.

Induction of Erythroid Differentiation and Gamma Globin Synthesis

Cis-vaccenic acid has been identified as a potent inducer of erythroid differentiation and a stimulator of gamma-globin synthesis. caymanchem.comnih.gov This bioactivity is of particular interest as the induction of fetal hemoglobin (of which gamma-globin is a component) is a therapeutic strategy for sickle cell anemia and beta-thalassemia. nih.gov

Studies have demonstrated that cis-vaccenic acid induces differentiation in K562 and JK-1 erythroleukemic cell lines, as well as in bone marrow erythroid progenitor cells isolated from sickle cell transgenic mice. caymanchem.comnih.gov In K562 cells, the induction of differentiation was found to be concentration-dependent, with 50 µM of cis-vaccenic acid being the most effective concentration, causing over 20% of the cells to become benzidine-positive (an indicator of hemoglobin synthesis) after 48 hours. medchemexpress.com Similarly, a 50 µM concentration also increased the percentage of benzidine-positive JK-1 cells. medchemexpress.com

| Cell Line | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| K562 | 50 µM | >20% Benzidine-positive cells after 48h | medchemexpress.com |

| JK-1 | 50 µM | Increased percentage of Benzidine-positive cells | medchemexpress.com |

| Transgenic Mouse Erythroid Progenitors | Not specified | Induction of differentiation and γ-globin synthesis | caymanchem.com |

Inhibition of Proliferative Activity in Specific Cell Lines

Both cis- and trans-isomers of vaccenic acid have been shown to inhibit the growth of certain cancer cell lines. nih.govmdpi.com Research on HT-29 human colon cancer cells revealed that both cis- and trans-vaccenic acids (as sodium salts) inhibited cell growth when compared to supplementation with stearic acid. nih.gov The study reported that cis- and trans-vaccenic acids inhibited the growth of HT-29 cells by 11% and 23%, respectively. nih.gov

In another study focusing on breast cancer, trans-vaccenic acid (TVA) was found to inhibit the proliferation of MCF-7 human mammary adenocarcinoma cells in a dose-dependent manner. mdpi.com However, it did not inhibit the proliferation of the non-cancerous MCF-10A human breast epithelial cells, suggesting a degree of selectivity for cancer cells. mdpi.com Furthermore, TVA has been shown to inhibit the growth of nasopharyngeal carcinoma (NPC) cells. medchemexpress.com In contrast, one study on HepG2-SF liver cells found that elaidic acid, another trans fatty acid, decreased cellular proliferation, while trans-vaccenic acid had no effect, indicating that the anti-proliferative effects can be cell-line specific. researchgate.net

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| cis-Vaccenic Acid (sodium salt) | HT-29 (Colon Cancer) | 11% growth inhibition | nih.gov |

| trans-Vaccenic Acid (sodium salt) | HT-29 (Colon Cancer) | 23% growth inhibition | nih.gov |

| trans-Vaccenic Acid | MCF-7 (Breast Cancer) | Dose-dependent inhibition of proliferation | mdpi.com |

| trans-Vaccenic Acid | Nasopharyngeal Carcinoma (NPC) cells | Inhibition of cell growth | medchemexpress.com |

| trans-Vaccenic Acid | HepG2-SF (Liver Cells) | No effect on proliferation | researchgate.net |

Preclinical Research and in Vitro Investigations of Vaccenic Acid Sodium Salt

Studies on Metabolic Health and Lipid Homeostasis in Animal Models

Animal studies have provided evidence that vaccenic acid can positively influence lipid metabolism and energy balance, key components of metabolic health. Much of this research has utilized the JCR:LA-cp rat, a model for the metabolic syndrome. nih.govnih.gov

Attenuation of Dyslipidemia and Hyperlipidemia

Vaccenic acid has been shown to ameliorate conditions of abnormal blood lipid levels in animal models. nih.gov Studies in hyperlipidemic JCR:LA-cp rats, a model that mimics human metabolic syndrome, demonstrated that dietary supplementation with vaccenic acid can effectively lower elevated lipid levels. researchgate.netnih.gov Research has also investigated its effects on cholesterol. While some studies in animal models suggest a reduction in low-density lipoprotein (LDL) cholesterol, other findings have been inconsistent regarding its effect on high-density lipoprotein (HDL) cholesterol. usda.gov The primary mechanism is thought to involve the regulation of lipid-governing pathways in the intestine and adipose tissue. nih.govresearchgate.net

Table 1: Effects of Vaccenic Acid (VA) on Lipid Parameters in JCR:LA-cp Rats This table summarizes findings from an 8-week dietary intervention study.

| Parameter | Control Group | VA-Supplemented Group (1% w/w) | Outcome | Reference |

| Hyperlipidemia | Present | Ameliorated | Improvement in lipid profile | nih.gov |

| Dyslipidemia | Present | Attenuated | Normalization of lipid balance | nih.gov |

| LDL Cholesterol | --- | No significant effect reported | Varies by study | usda.gov |

| HDL Cholesterol | --- | Inconsistent effects reported | Varies by study | usda.gov |

Amelioration of Ectopic Lipid Accumulation (e.g., Fatty Liver Disease)

Ectopic lipid accumulation, the storage of fats in non-adipose tissues like the liver, is a hallmark of metabolic dysfunction. Preclinical studies indicate that vaccenic acid can counteract this process. In rat models of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, diets enriched with vaccenic acid were found to alleviate the buildup of fat in the liver. researchgate.net A potential mechanism for this effect is the reduction of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the liver. researchgate.netnih.gov Elevated levels of 2-AG are associated with increased fat production (de novo lipogenesis) in the liver, so its reduction by vaccenic acid may help mitigate ectopic lipid storage. nih.govnih.gov

Adipose Tissue Remodeling and Adipocyte Dynamics

Vaccenic acid appears to influence the structure and function of adipose (fat) tissue. Research in fa/fa Zucker rats, a genetic model of obesity, showed that dietary supplementation with vaccenic acid led to a reduction in the size of adipocytes (fat cells). nih.gov Other studies suggest it may promote adipocyte hyperplasia (an increase in the number of fat cells) rather than hypertrophy (an increase in the size of existing cells). mdpi.com This is considered a metabolically favorable remodeling process, as having a larger number of smaller adipocytes is associated with better metabolic health than having a smaller number of enlarged, dysfunctional ones. mdpi.com This remodeling may be linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ) in adipose tissue, which helps to counteract excessive lipid accumulation. nih.govresearchgate.net

Impacts on Whole-Body Energy Metabolism and Glucose Utilization

Beyond its effects on lipids, vaccenic acid has been shown to favorably modulate whole-body energy metabolism. nih.gov In a rat model of type 2 diabetes, dietary supplementation with vaccenic acid for eight weeks resulted in a significant increase in glucose turnover, as demonstrated by hyperglycemic clamp studies. nih.gov This improvement in glucose utilization was accompanied by higher plasma concentrations of C-peptide, indicating enhanced insulin (B600854) secretion from the pancreas. nih.gov Further in vitro experiments on isolated pancreatic islets from both rats and humans showed that treatment with vaccenic acid improved glucose-stimulated insulin secretion (GSIS) following a diabetogenic challenge. The mechanism may involve the increased expression of G-protein-coupled receptor 40 (GPR40), a receptor that senses fatty acids and promotes insulin release. nih.gov

Immunomodulatory and Anti-Inflammatory Effects in Preclinical Systems

In addition to its metabolic effects, vaccenic acid exhibits immunomodulatory and anti-inflammatory properties in preclinical models. These effects are particularly evident in the context of intestinal inflammation. nih.gov

Suppression of Intestinal Inflammation

Multiple studies have demonstrated that vaccenic acid can suppress inflammation in the gut. nih.govresearchgate.net In the JCR:LA-cp rat model, dietary vaccenic acid was found to increase the intestinal concentrations of anandamide (B1667382) (AEA) and other related N-acylethanolamines, which are lipid signaling molecules with anti-inflammatory properties. nih.govnih.gov This increase was associated with a downregulation of the enzyme that degrades these molecules, fatty acid amide hydrolase (FAAH). nih.gov Concurrently, vaccenic acid supplementation led to a decrease in the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in the intestine. researchgate.netnih.gov Further research in obese JCR:LA-cp rats showed that vaccenic acid could normalize the production of inflammatory cytokines like IL-2 and TNF-α by mesenteric lymph node cells, suggesting it favorably alters the pro-inflammatory state associated with metabolic syndrome. nih.gov

Table 2: Anti-Inflammatory Effects of Vaccenic Acid (VA) in the Jejunum of JCR:LA-cp Rats

| Marker | Control Group | VA-Supplemented Group | Mechanism/Result | Reference |

| Anandamide (AEA) | Baseline | Increased | Enhanced anti-inflammatory lipid signaling | nih.govnih.gov |

| TNF-α mRNA | Baseline | Decreased | Reduction in pro-inflammatory cytokine expression | researchgate.netnih.gov |

| IL-1β mRNA | Baseline | Decreased | Reduction in pro-inflammatory cytokine expression | researchgate.netnih.gov |

| FAAH Protein | Baseline | Decreased | Reduced degradation of anti-inflammatory endocannabinoids | nih.gov |

Favorable Alteration of Immune Function

Preclinical studies suggest that dietary vaccenic acid can favorably modulate immune function, particularly in a state of metabolic stress. In a study involving obese JCR:LA-cp rats, which serve as a model for the metabolic syndrome, dietary supplementation with vaccenic acid demonstrated a capacity to normalize a pro-inflammatory state. mdpi.comnih.gov Obese rats on a control diet exhibited higher production of several pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), from mesenteric lymph node (MLN) cells compared to their lean counterparts. mdpi.comnih.govnih.gov The introduction of vaccenic acid into the diet of these obese rats successfully normalized the production of MLN IL-2 and TNF-α to levels comparable to those observed in the lean control rats. mdpi.comnih.gov This suggests that vaccenic acid can alter the pro-inflammatory tendency of mesenteric lymphocytes. mdpi.comnih.gov

Furthermore, in lean rats fed with vaccenic acid, there was a noted decrease in the proportions of specific T-helper cell populations (CD45RC+). mdpi.com Splenocytes from these rats also produced significantly less IL-2, IL-10, and TNF-α compared to controls, indicating a modulatory effect on cytokine release. mdpi.com

Table 1: Effect of Vaccenic Acid (VA) on Cytokine Production in JCR:LA-cp Rats

| Cell Source | Subject Group | Key Cytokines Affected | Observed Effect of VA | Reference |

|---|---|---|---|---|

| Mesenteric Lymph Node (MLN) Lymphocytes | Obese (cp/cp) Rats | IL-2, TNF-α | Normalized production to levels seen in lean rats | mdpi.comnih.gov |

| Splenocytes | Lean Rats | IL-2, IL-10, TNF-α | Reduced production by 16-23% compared to controls | mdpi.com |

Direct Effects on Endothelial Cell Inflammatory Responses

In vitro studies using human endothelial cells (EA.hy926 cell line) have revealed that trans-vaccenic acid (TVA) may exert direct anti-inflammatory effects, distinguishing it from other trans fatty acids like industrial elaidic acid (EA). news-medical.net Endothelial dysfunction is a key factor in the development of atherosclerosis and is characterized by a pro-inflammatory state. news-medical.net When these endothelial cells were stimulated with the inflammatory agent Tumor Necrosis Factor-alpha (TNF-α), pre-treatment with TVA showed beneficial effects. news-medical.net

Specifically, preincubation with TVA at a concentration of 1 µM was found to decrease the production of Intercellular Adhesion Molecule-1 (ICAM-1) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), both of which are molecules involved in inflammatory processes. news-medical.net This pre-treatment also downregulated the gene expression of nuclear factor kappa B subunit 1 (NFKB1), a key regulator of inflammation, and reduced the adhesion of THP-1 monocytes to the endothelial cells. news-medical.net In contrast, elaidic acid tended to enhance the inflammatory response. news-medical.net These findings suggest that TVA possesses anti-inflammatory properties that could potentially counter endothelial activation in an inflammatory context. news-medical.net

Research into Anti-Tumor and Oncological Applications

Promotion of Effector CD8+ T Cell Function and Anti-Tumor Immunity

A significant area of research has focused on the role of trans-vaccenic acid (TVA) in oncology, specifically its ability to enhance the body's own anti-tumor immune response. Studies have demonstrated that TVA can directly reprogram effector CD8+ T cells, which are critical for killing cancer cells. nih.govmdpi.com This effect is not seen with its stereoisomer, cis-vaccenic acid (CVA). mdpi.com

The mechanism involves TVA's interaction with a specific cell-surface receptor called GPR43. nih.govmdpi.com Unlike short-chain fatty acids that activate this receptor, TVA acts as an antagonist, effectively inactivating GPR43. nih.govmdpi.com This inactivation triggers a downstream signaling cascade (the cAMP–PKA–CREB axis), which enhances the function and tumor-infiltrating capabilities of CD8+ T cells. nih.govmdpi.com In mouse models of melanoma and colon cancer, a TVA-enriched diet was shown to attenuate tumor growth. mdpi.commdpi.com This anti-tumor effect was dependent on the presence of CD8+ T cells, as depleting these cells abolished the benefit of the TVA diet. mdpi.commdpi.com

Table 2: In Vivo Anti-Tumor Effects of Trans-Vaccenic Acid (TVA) Diet

| Cancer Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| B16F10 Melanoma | Attenuated tumor growth | Enhanced CD8+ T cell function via GPR43 inactivation | mdpi.commdpi.com |

| MC38 Colon Cancer | Attenuated tumor growth | mdpi.commdpi.com | |

| Various (in vivo) | Anti-tumor effect is dependent on CD8+ T cells | Depletion of CD8+ T cells removed the anti-tumor effect of TVA | mdpi.commdpi.com |

Inhibition of Cancer Cell Growth in In Vitro Models (e.g., Colon Cancer Cells)

In vitro studies have shown that vaccenic acid can directly inhibit the proliferation of certain cancer cell lines. In a study using the human colon cancer cell line SW480, incubation with vaccenic acid at a concentration of 20 µg/mL for four days resulted in a significant reduction in cell growth. Similar growth-inhibitory effects were observed in the MCF-7 human mammary cancer cell line.

Further research on human nasopharyngeal carcinoma (NPC) cells (5-8F and CNE-2 lines) demonstrated that trans-vaccenic acid (TVA) significantly inhibited cell proliferation in a dose-dependent manner. These studies indicate a direct anti-proliferative effect of the compound on specific cancer cells.

Antimicrobial and Antibiofilm Activities

Research has explored the potential of vaccenic acid isomers as antimicrobial agents. A study investigating the effects of cis- and trans-vaccenic acid against Pseudomonas aeruginosa, an opportunistic human pathogen, determined that both isomers possess antibacterial and antibiofilm properties.

The minimum inhibitory concentration (MIC) for both cis- and trans-vaccenic acid against the tested P. aeruginosa strains was found to be in the range of 128-256 μg/mL. Beyond direct growth inhibition, the study also found that vaccenic acids significantly inhibited the production of pyocyanin (B1662382), a key virulence factor of this bacterium. Furthermore, the compounds were effective at inhibiting biofilm formation, a crucial survival mechanism for many bacteria, with minimum biofilm inhibitory concentration (MBIC) values ranging from 8-512 μg/mL depending on the strain. In one instance, biofilm formation was inhibited without a corresponding reduction in cell growth, suggesting a specific anti-biofilm mechanism. These results identify vaccenic acid as a potential agent for combating P. aeruginosa.

Effects Against Bacterial Pathogens (e.g., Pseudomonas aeruginosa, MRSA)

Preclinical studies have explored the antibacterial potential of vaccenic acid against significant bacterial pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

Research on P. aeruginosa, a gram-negative opportunistic pathogen, has demonstrated that both cis- and trans-vaccenic acid exhibit antimicrobial activity. cumhuriyet.edu.trresearchgate.net A study involving a reference strain (PAO1) and three clinical isolates of P. aeruginosa determined the Minimum Inhibitory Concentration (MIC) for both isomers of vaccenic acid to be in the range of 128–256 μg/mL. cumhuriyet.edu.trresearchgate.net These findings indicate direct antibacterial action against this pathogen. cumhuriyet.edu.tr

In contrast, investigations involving Staphylococcus aureus, including MRSA strains, suggest that the direct antibacterial efficacy of vaccenic acid is less pronounced at concentrations where other effects are observed. nih.govnih.gov In a study screening various fatty acids, vaccenic acid's MIC against a methicillin-sensitive S. aureus (MSSA) strain was found to be greater than 400 μg/mL. nih.govnih.gov This suggests that its primary value against S. aureus may not be direct bactericidal or bacteriostatic action but rather the inhibition of other pathogenic processes. nih.gov

Table 1: Antimicrobial Activity of Vaccenic Acid Against Pseudomonas aeruginosa

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| P. aeruginosa (4 strains, including PAO1 and clinical isolates) | Cis-Vaccenic Acid | 128-256 | cumhuriyet.edu.tr |

| P. aeruginosa (4 strains, including PAO1 and clinical isolates) | Trans-Vaccenic Acid | 128-256 | cumhuriyet.edu.tr |

Inhibition of Biofilm Formation and Virulence Factor Production

Beyond direct antimicrobial effects, research has focused on the ability of vaccenic acid to disrupt key pathogenic mechanisms such as biofilm formation and the production of virulence factors, which are crucial for the establishment and persistence of infections.

Against Pseudomonas aeruginosa

Vaccenic acid has shown significant promise in combating P. aeruginosa biofilms. cumhuriyet.edu.trresearchgate.net Studies have determined that the Minimum Biofilm Inhibitory Concentration (MBIC) for cis- and trans-vaccenic acid ranges from 8 to 512 μg/mL across different strains. cumhuriyet.edu.trresearchgate.net Notably, in one particular strain, the compound inhibited biofilm formation without affecting the growth of the bacterial cells, highlighting a specific anti-biofilm mechanism. cumhuriyet.edu.trresearchgate.net

Furthermore, vaccenic acid has been found to inhibit the production of pyocyanin, a key virulence factor in P. aeruginosa that contributes to its pathogenesis. cumhuriyet.edu.tr Trans-vaccenic acid was effective in inhibiting pyocyanin production in all tested isolates, while the cis isomer showed this effect in clinical isolates. cumhuriyet.edu.tr The inhibition of this pigment is significant as it can reduce the bacterium's ability to cause infection. cumhuriyet.edu.tr

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Vaccenic acid has also demonstrated potent anti-biofilm properties against S. aureus. nih.govnih.gov In a large screening of fatty acids, vaccenic acid was one of three C18 unsaturated fatty acids that, at a concentration of 100 μg/mL, inhibited S. aureus biofilm formation by more than 65% without impacting the growth of planktonic cells. nih.govnih.gov

Subsequent research has confirmed that vaccenic acid at sub-MIC concentrations can significantly inhibit biofilm formation in both MRSA and the model organism Chromobacterium violaceum. researchgate.net Moreover, these studies revealed that vaccenic acid significantly inhibited the production of key MRSA virulence factors, including hemolysin and the pigment staphyloxanthin. researchgate.net The mechanism for these effects has been linked to the downregulation of genes associated with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm formation in many bacteria. researchgate.net

Table 2: Anti-Biofilm and Anti-Virulence Activity of Vaccenic Acid

| Target Organism | Activity | Key Findings | Reference |

|---|---|---|---|

| P. aeruginosa | Biofilm Inhibition | MBIC values ranged from 8-512 μg/mL for cis- and trans-vaccenic acid. | cumhuriyet.edu.trresearchgate.net |

| Virulence Factor Inhibition | Significantly inhibited pyocyanin production in multiple strains. | cumhuriyet.edu.trresearchgate.net | |

| S. aureus / MRSA | Biofilm Inhibition | >65% inhibition of biofilm formation at 100 μg/mL without affecting cell growth. | nih.govnih.gov |

| Virulence Factor Inhibition | Significantly inhibited hemolysin and staphyloxanthin production in MRSA at sub-MIC concentrations. | researchgate.net |

Theoretical Frameworks and Computational Modeling in Vaccenic Acid Research

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) analysis for vaccenic acid and its sodium salt primarily focuses on how its chemical structure, particularly the cis and trans configuration of the double bond, influences its biological effects. Computational studies are instrumental in elucidating these relationships.

For instance, in silico analyses have been employed to compare the biological activities of cis-vaccenic acid and trans-vaccenic acid. These studies often involve molecular docking simulations to predict the binding affinity of these isomers to various protein targets. The spatial arrangement of the atoms in the trans isomer, being more linear than the bent structure of the cis isomer, can significantly affect how it fits into the binding pocket of a receptor or enzyme. nih.govfrontiersin.org

A key area of investigation is the interaction of vaccenic acid isomers with receptors involved in metabolic regulation, such as peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov Computational docking studies can model the binding of both cis- and trans-vaccenic acid to the ligand-binding domain of PPARs, providing insights into how these fatty acids might activate these receptors and influence gene expression related to lipid metabolism and inflammation. nih.govnih.gov

Furthermore, SAR analysis extends to understanding the enzymatic conversion of vaccenic acid. For example, the conversion of trans-vaccenic acid to conjugated linoleic acid (CLA) by the enzyme Δ9-desaturase is a critical metabolic step. nih.govtaylorandfrancis.com Computational models can help to understand the substrate specificity of this enzyme and how the trans double bond at the 11th position of vaccenic acid is a prerequisite for this bioconversion.

The following table summarizes key research findings from SAR analyses of vaccenic acid:

| Research Focus | Key Findings | Computational Methods Used |

| Receptor Binding (PPARs) | Differential binding affinities and activation potentials between cis and trans isomers. nih.gov | Molecular Docking, Molecular Dynamics Simulations |

| Enzymatic Conversion (Δ9-desaturase) | The trans-11 double bond is crucial for the conversion to conjugated linoleic acid. nih.gov | Homology Modeling, Substrate Docking |

| Anti-inflammatory Effects | The configuration of the double bond influences the modulation of inflammatory pathways. | Molecular Docking, QSAR (Quantitative Structure-Activity Relationship) |

| Membrane Interactions | Cis and trans isomers differentially affect membrane fluidity and the function of membrane-bound proteins. psu.edu | Molecular Dynamics Simulations |

Molecular Modeling of Stereoisomer Behavior and Interactions

Molecular modeling plays a crucial role in understanding the distinct behaviors and interactions of vaccenic acid stereoisomers, namely cis-vaccenic acid and trans-vaccenic acid. wikipedia.org These isomers have the same chemical formula but differ in the spatial arrangement of their double bond, leading to significant differences in their three-dimensional structures and, consequently, their biological functions.

Trans-vaccenic acid, with its relatively linear and rigid structure, and cis-vaccenic acid, with a characteristic kink in its hydrocarbon chain, exhibit different packing properties within biological membranes. nih.gov Molecular dynamics (MD) simulations can model how these isomers integrate into phospholipid bilayers. These simulations often reveal that trans fatty acids, including trans-vaccenic acid, tend to order the membrane, making it more rigid, similar to saturated fatty acids. In contrast, the kink in cis-vaccenic acid disrupts the orderly packing of the lipid tails, thereby increasing membrane fluidity. psu.edu This alteration in membrane properties can, in turn, affect the function of embedded proteins such as receptors and ion channels. psu.edu

Computational docking studies have been instrumental in comparing the binding of cis- and trans-vaccenic acid to various protein targets. For example, research has shown that the different shapes of the isomers lead to distinct binding modes and affinities within the binding pockets of enzymes and receptors. rsc.org A study on the differential effects of cis and trans fatty acids on insulin (B600854) release from pancreatic β-cells found that trans-vaccenic acid elicited a higher maximal insulin output than cis-vaccenic acid, suggesting that the stereochemistry significantly influences its biological activity. nih.gov

The table below presents a comparative analysis of the stereoisomers of vaccenic acid based on molecular modeling studies:

| Property | cis-Vaccenic Acid | trans-Vaccenic Acid | Computational Method |

| 3D Structure | Kinked hydrocarbon chain | Relatively linear hydrocarbon chain | Molecular Mechanics |

| Membrane Interaction | Increases membrane fluidity by disrupting lipid packing. psu.edu | Increases membrane rigidity by ordering lipid packing. psu.edu | Molecular Dynamics (MD) Simulations |

| Protein Binding | Binds differently to active sites due to its bent shape. rsc.orgintegrityresjournals.org | The linear shape allows for different interactions within binding pockets. rsc.orgintegrityresjournals.org | Molecular Docking |

| Biological Activity | Associated with lower insulin resistance. healthmatters.io | Shown to improve insulin secretion in some models. nih.govhealthmatters.io | Docking and Simulation |

Computational Approaches for Elucidating Receptor Binding and Signaling Mechanisms

Computational methods are indispensable for deciphering the intricate mechanisms of how vaccenic acid sodium salt interacts with cellular receptors and triggers downstream signaling cascades. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these investigations.